molecular formula C5H5ClN2 B1361109 2-Chloro-5-methylpyrimidine CAS No. 22536-61-4

2-Chloro-5-methylpyrimidine

Cat. No.: B1361109
CAS No.: 22536-61-4
M. Wt: 128.56 g/mol
InChI Key: APRMCBSTMFKLEI-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyrimidine: is an organic compound with the molecular formula C5H5ClN2 . It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at the second position and a methyl group at the fifth position of the pyrimidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 2-chloro-5-methylpyrimidine often involves large-scale chlorination processes using efficient chlorinating agents and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis: 2-Chloro-5-methylpyrimidine is utilized as a building block in organic synthesis . Its chloro group can be readily displaced by various nucleophiles, allowing for the introduction of diverse substituents at the 2-position of the pyrimidine ring. This makes it a versatile starting material for the synthesis of complex molecules.
  • Catalysis: It can act as a catalytic agent in different chemical reactions .
  • Petrochemical Additive: It can be used as an additive in the petrochemical industry .

Pharmaceutical Applications

Pyrimidines, including this compound derivatives, have broad therapeutic applications, including uses as anti-infective, anticancer, and neurological disorder treatments .

  • Intermediate for Pharmaceuticals: this compound serves as an intermediate in the synthesis of various pharmaceutical agents . Its structure allows it to interact with biological targets, enhancing the efficacy and specificity of drugs.
  • Neurological Disorders and Cancer: It is particularly useful in developing compounds targeting neurological disorders and cancers.
  • EGFR Inhibitors: It can be used in synthesizing selective inhibitors for the epidermal growth factor receptor (EGFR), demonstrating its utility in developing targeted cancer therapies.

Case Studies:

  • Pyrimidine derivatives synthesized from Ethyl this compound-4-carboxylate have exhibited activity against cancer cell lines, with IC50 values indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU).

Agricultural Chemistry

This compound is employed in agricultural formulations as an agrochemical.

  • Crop Protection: It can be incorporated into formulations aimed at improving crop protection and yield.
  • Pest Control: It enhances the resilience of crops against various pathogens and acts in pest control.

Other Applications

  • 2-Chloro-5-methylpyridine, a related compound, is used as an intermediate in the synthesis of certain herbicidal compounds . It can be used to produce 2-chloro-5-trichloromethylpyridine, a material used in the preparation of herbicides .
  • Pyrimidines have demonstrated potential medicinal properties important to central nervous system (CNS)-active agents, calcium channel blockers, and antidepressants .
  • Pyrimidine derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antileishmanial, anti-inflammatory, analgesic, antihypertensive, antipyretic, antiviral, antidiabetic, antiallergic, anticonvulsant, antioxidant, antihistaminic, herbicidal, and anticancer activities .

Comparison with Similar Compounds

Biological Activity

2-Chloro-5-methylpyrimidine is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article delves into its structure, synthesis, and significant biological properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H5ClN2C_5H_5ClN_2, with a molecular weight of approximately 132.56 g/mol. The compound features a pyrimidine ring with a chlorine atom at the second position and a methyl group at the fifth position. This specific substitution pattern contributes to its unique chemical reactivity and biological properties.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

  • Chlorination of 5-Methylpyrimidine : This involves treating 5-methylpyrimidine with chlorinating agents such as phosphorus oxychloride.
  • Nucleophilic Substitution Reactions : Utilizing various nucleophiles to replace the chlorine atom in related pyrimidine derivatives.

These methods can yield varying purities and quantities, often influenced by reaction conditions such as temperature and solvent choice.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The mechanism of action is believed to involve the inhibition of key metabolic pathways within these microorganisms, potentially through interference with enzyme function.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated that this compound can inhibit cell proliferation in several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The IC50 values observed in these studies suggest a dose-dependent response, indicating that higher concentrations of the compound yield greater inhibitory effects on cancer cell growth.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study published in Bioorganic & Medicinal Chemistry evaluated the cytotoxic effects of this compound on HeLa cells. The results indicated an IC50 value of approximately 15μM15\,\mu M, suggesting notable anticancer potential compared to control groups .
  • Antimicrobial Efficacy : Another research effort assessed the antimicrobial activity of this compound against common pathogens. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) of 32μg/mL32\,\mu g/mL against E. coli, showcasing its potential as an antimicrobial agent .

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound has been evaluated using computational models:

PropertyValue
Log P (octanol-water)1.72
BBB PermeantYes
P-glycoprotein SubstrateNo
CYP InhibitionNone

These findings indicate favorable absorption characteristics and low potential for drug-drug interactions .

Toxicological Assessments

Toxicological studies have indicated that while the compound shows promising biological activity, it also requires careful evaluation for potential toxicity in vivo. Further studies are necessary to establish safe dosage levels and any adverse effects associated with long-term exposure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-5-methylpyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation of 5-methylpyrimidine using chlorinating agents (e.g., POCl₃ or SOCl₂) under reflux. Key parameters include temperature control (80–120°C) and catalyst selection (e.g., DMF as a Lewis acid). Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical for isolating high-purity product. Yield optimization requires monitoring reaction time to minimize decomposition .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For example, ¹H NMR in CDCl₃ typically shows a singlet for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~8.5–9.0 ppm). X-ray crystallography can resolve ambiguities in regiochemistry, though crystallization may require slow evaporation from dichloromethane/hexane .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal irritation. Waste must be segregated into halogenated organic containers and processed by licensed disposal services. Spill management includes neutralization with sodium bicarbonate and adsorption using vermiculite .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and Fukui indices to identify reactive sites. For example, the C2 position is more electrophilic than C4 due to resonance stabilization of the leaving group. Solvent effects (PCM model) and transition-state analysis further refine predictions for SNAr mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Cross-validate assays under standardized conditions (e.g., IC₅₀ measurements using identical cell lines and incubation times). For instance, discrepancies in enzyme inhibition may arise from impurities in compound batches; repurification via preparative HPLC and re-testing under controlled pH/temperature is advised. Meta-analysis of literature data using tools like ChemAxon or Reaxys can identify outlier studies .

Q. How do steric and electronic effects of the methyl group influence the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : The methyl group at C5 sterically hinders C4 but electronically activates C2 via inductive effects. Suzuki-Miyaura coupling with arylboronic acids favors C2 substitution under Pd(PPh₃)₄ catalysis in toluene/EtOH (3:1) at 80°C. Competitive pathways can be suppressed by optimizing ligand choice (e.g., SPhos vs. XPhos) .

Q. What analytical approaches detect trace impurities in this compound batches, and how are they quantified?

  • Methodological Answer : LC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) identifies byproducts like 5-methylpyrimidin-2-ol. Quantification via external calibration curves (UV detection at 254 nm) ensures compliance with ICH Q3A guidelines. For chiral impurities, chiral HPLC (Chiralpak IA column) or GC-MS is recommended .

Properties

IUPAC Name

2-chloro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRMCBSTMFKLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342432
Record name 2-Chloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22536-61-4
Record name 2-Chloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-5-METHYLPYRIMIDINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-5-methylpyrimidine
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2-Chloro-5-methylpyrimidine
2-Chloro-5-methylpyrimidine
2-Chloro-5-methylpyrimidine
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